4,4'-Dihydroxy-alpha-methylstilbene
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Overview
Description
4,4’-Dihydroxy-alpha-methylstilbene is a chemical compound with the molecular formula C15H14O2. It is a type of stilbenol, characterized by the presence of two hydroxyl groups attached to the aromatic rings and a methyl group on the alpha position of the stilbene backbone . This compound is known for its various applications in scientific research and industry.
Preparation Methods
The synthesis of 4,4’-dihydroxy-alpha-methylstilbene typically involves the reaction of appropriate precursors under specific conditions. One common method includes the condensation of 4-hydroxybenzaldehyde with 4-hydroxyacetophenone in the presence of a base, followed by dehydration to form the stilbene structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,4’-Dihydroxy-alpha-methylstilbene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-Dihydroxy-alpha-methylstilbene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-dihydroxy-alpha-methylstilbene involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
4,4’-Dihydroxy-alpha-methylstilbene can be compared with other stilbenes, such as resveratrol and pterostilbene. While all these compounds share a similar stilbene backbone, they differ in their substituents and, consequently, their properties and applications. For instance:
Resveratrol: Known for its antioxidant and anti-inflammatory properties, commonly found in grapes and red wine.
Pterostilbene: Similar to resveratrol but with better bioavailability and potential therapeutic effects. The uniqueness of 4,4’-dihydroxy-alpha-methylstilbene lies in its specific hydroxyl and methyl substituents, which confer distinct chemical and biological properties.
Biological Activity
4,4'-Dihydroxy-alpha-methylstilbene (DHAMS) is a synthetic compound classified as a stilbenol, characterized by its biphenyl structure with hydroxyl groups at the 4,4' positions and a methyl group at the alpha position. Its molecular formula is C15H14O2. This compound has garnered attention due to its potential biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and may contribute to its therapeutic potential in various diseases linked to oxidative stress.
Antimicrobial Activity
Studies have demonstrated that DHAMS possesses antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting their growth. This activity may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that DHAMS can modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines. This mechanism could make it a candidate for developing treatments for inflammatory diseases .
Anticancer Activity
Preliminary studies indicate that this compound may exhibit anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of signaling pathways associated with cell survival .
The biological activity of DHAMS is largely attributed to its structural features, particularly the presence of hydroxyl groups which enhance its reactivity with biological targets. The compound interacts with various enzymes and receptors, modulating their activity and leading to physiological effects. For instance, its antioxidant activity is primarily due to its ability to donate electrons and scavenge free radicals .
Comparison with Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Resveratrol | Contains hydroxyl groups on stilbene | Known for strong antioxidant and anti-inflammatory properties |
Pterostilbene | Methylated form of resveratrol | Better bioavailability and potential therapeutic effects |
4-Hydroxyphenylacetone | Hydroxy group and ketone | Primarily used in fragrance synthesis |
The unique positioning of hydroxyl groups in DHAMS contributes to its distinct reactivity and biological profile compared to these similar compounds.
Case Studies
-
Antioxidant Activity Evaluation :
A study evaluated the antioxidant capacity of DHAMS using DPPH radical scavenging assays. Results indicated that DHAMS exhibited a dose-dependent scavenging effect comparable to known antioxidants like ascorbic acid . -
Antimicrobial Testing :
In vitro tests against Staphylococcus aureus and Escherichia coli showed that DHAMS significantly inhibited bacterial growth, suggesting potential applications in developing antimicrobial agents. -
Anti-inflammatory Study :
Research involving lipopolysaccharide-stimulated macrophages demonstrated that DHAMS reduced the secretion of TNF-alpha and IL-6, highlighting its potential role in managing inflammatory responses .
Properties
IUPAC Name |
4-[(E)-2-(4-hydroxyphenyl)prop-1-enyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(13-4-8-15(17)9-5-13)10-12-2-6-14(16)7-3-12/h2-10,16-17H,1H3/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNXCGMIMVLCRP-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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